Ethyl 2-acetylaziridine-1-carboxylate
Description
Ethyl 2-acetylaziridine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by a strained three-membered aziridine ring functionalized with an acetyl group at the 2-position and an ethyl carboxylate ester at the 1-position. This structure confers unique reactivity due to the ring strain of aziridine, making it valuable in synthetic organic chemistry for ring-opening reactions, polymer synthesis, and pharmaceutical intermediates .
Properties
CAS No. |
134668-37-4 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.169 |
IUPAC Name |
ethyl 2-acetylaziridine-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-7(10)8-4-6(8)5(2)9/h6H,3-4H2,1-2H3 |
InChI Key |
IEDRPYJINSSXQC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC1C(=O)C |
Synonyms |
1-Aziridinecarboxylic acid, 2-acetyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-acetylaziridine-1-carboxylate with three structurally related compounds from the evidence, focusing on synthesis, functional groups, and data availability.
Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate
- Core Structure : Indolizine (a fused bicyclic system with one nitrogen atom) vs. aziridine (a strained three-membered ring).
- Synthesis : Synthesized via condensation of 4-acetylpyridine with substituted phenacyl bromides in acetone, achieving yields of 98–99% . This contrasts with aziridine derivatives, which typically require more specialized methods (e.g., Staudinger reactions) due to ring strain.
- Characterization: Full characterization via $^1$H NMR, LC-MS, and elemental analysis is reported for the indolizine compound .
Ethyl 1,9-Dihydroxyacridine-2-carboxylate
- Core Structure : Acridine (a tricyclic aromatic system) vs. aziridine.
- This aligns with gaps in safety data for this compound.
- Applications : Acridine derivatives are often studied for fluorescence and DNA-intercalation properties, whereas aziridines are more commonly used in polymerization or as alkylating agents.
Acetic Ethyl Extract Compounds from Dicranoloma reflexum
Key Research Findings and Gaps
Synthetic Efficiency : Indolizine derivatives exhibit higher synthetic yields (98–99%) under mild conditions compared to aziridines, which may require harsher reagents .
Data Limitations : Both this compound and ethyl 1,9-dihydroxyacridine-2-carboxylate lack comprehensive toxicity and ecological data, highlighting a critical research gap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
